3-Cyclopentylcyclobutan-1-amine

Fragment-based drug discovery Fsp³ bioisosterism

3-Cyclopentylcyclobutan-1-amine (free base CAS 1706450-32-9; hydrochloride CAS 2411294-08-9) is a secondary cycloalkylamine featuring a 3-cyclopentyl substituent on a cyclobutane core. With the molecular formula C₉H₁₇N (free base MW 139.24 g/mol) and a fully sp³-hybridized carbon skeleton (Fsp³ = 1.0), it belongs to the 3-substituted cyclobutylamine class widely explored as conformationally constrained fragments and bioisosteric replacements for planar aryl/heteroaryl motifs in medicinal chemistry.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13570915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylcyclobutan-1-amine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2CC(C2)N
InChIInChI=1S/C9H17N/c10-9-5-8(6-9)7-3-1-2-4-7/h7-9H,1-6,10H2
InChIKeyIIVQSHRXGZKFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentylcyclobutan-1-amine for Fragment-Based Drug Discovery: A Dual-Ring Sp3-Rich Cycloalkylamine Building Block for Lead Optimization and Procurement


3-Cyclopentylcyclobutan-1-amine (free base CAS 1706450-32-9; hydrochloride CAS 2411294-08-9) is a secondary cycloalkylamine featuring a 3-cyclopentyl substituent on a cyclobutane core . With the molecular formula C₉H₁₇N (free base MW 139.24 g/mol) and a fully sp³-hybridized carbon skeleton (Fsp³ = 1.0), it belongs to the 3-substituted cyclobutylamine class widely explored as conformationally constrained fragments and bioisosteric replacements for planar aryl/heteroaryl motifs in medicinal chemistry [1]. The compound is commercially available at ≥95% purity from authorized vendors and is synthetically accessible through enantioselective Lewis acid-catalyzed (3+2+2) cycloaddition/ring-opening strategies of bicyclo[1.1.0]butanes with triazinanes [2].

Why 3-Cyclopentylcyclobutan-1-amine Cannot Be Casually Substituted by Close Analogs in Fragment-Based Lead Optimization


The 3-substituted cyclobutylamine scaffold encompasses at least five commercially available cycloalkyl variants—cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, and phenyl—each imparting distinct steric bulk, lipophilicity, and conformational constraints . In fragment-based drug discovery, replacing the cyclopentyl group with a smaller cyclopropyl (MW 111.18, Fsp³ = 1.0) reduces hydrophobic surface area and may weaken van der Waals contacts, while switching to a larger cyclohexyl (MW 153.26, Fsp³ = 1.0) increases molecular weight and can exceed optimal ligand efficiency thresholds [1]. The aromatic comparator 3-phenylcyclobutan-1-amine (MW 147.22, Fsp³ ≈ 0.70) introduces planarity that diminishes three-dimensional character—a critical disadvantage given that Fsp³ ≥ 0.45 is a recognized threshold for improved clinical success rates [1][2]. Furthermore, cycloalkyl ring size directly modulates amine basicity: cyclopentylamine (pKa conjugate acid ≈ 10.65) is substantially more basic than cyclobutylamine, altering protonation states at physiological pH and affecting both target engagement and off-target profiles [3]. These structure–property divergences preclude simple interchangeability; the cyclopentyl-cyclobutane combination occupies a unique property space that must be evaluated quantitatively.

3-Cyclopentylcyclobutan-1-amine vs. Analogs: Quantitative Differentiation Evidence for Procurement Decisions


Fsp³ and Molecular Planarity: Cyclopentyl vs. Phenyl Substitution at the Cyclobutane 3-Position

3-Cyclopentylcyclobutan-1-amine possesses a calculated Fsp³ of 1.0 (9/9 sp³-hybridized carbons), fully saturated and devoid of aromatic planarity. In contrast, 3-phenylcyclobutan-1-amine has an Fsp³ of approximately 0.70 (7/10 sp³ carbons), with the phenyl ring contributing three sp² carbons that increase molecular planarity [1]. Analysis of 1179 FDA-approved drugs reveals a mean Fsp³ of 0.47, and the cyclobutane fragment library average Fsp³ is 0.65—both well above the suggested three-dimensionality threshold of Fsp³ ≥ 0.45 [2][3]. The fully saturated cyclopentyl-cyclobutane scaffold therefore represents the extreme upper end of three-dimensional fragment space.

Fragment-based drug discovery Fsp³ bioisosterism

Enantioselective Synthetic Accessibility: Cyclopentyl-Substituted Cyclobutylamines via Stereocontrolled (3+2+2) Cycloaddition

3-Cyclopentylcyclobutan-1-amine is accessible through a stereocontrolled Lewis acid-catalyzed (3+2+2) cycloaddition/ring-opening strategy of bicyclo[1.1.0]butanes (BCBs) with triazinanes. This methodology delivers syn-diastereoselective cyclobutylamines via 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediates with high diastereocontrol [1]. In contrast, 3-phenylcyclobutan-1-amine and 3-cyclohexylcyclobutan-1-amine typically rely on multi-step reductive amination or Curtius rearrangement sequences that lack the modularity and stereochemical precision of the BCB-triazinane approach [2]. The patent literature (RU 2793738 C2, 2023) further describes processes for enantiomerically and diastereomerically enriched cyclobutane amines via chiral transition metal-catalyzed reductive amination, establishing a manufacturing framework for stereodefined procurement [3].

Stereocontrolled synthesis cyclobutylamine Lewis acid catalysis

Cycloalkyl Ring Size and Amine Basicity: Cyclopentyl vs. Cyclobutyl Modulation of pKa

The conjugate acid pKa of cyclopentylamine is 10.65, while cyclobutylamine has a lower pKa (estimated ~10.0–10.2) due to increased s-character in the C–N bond from ring strain [1]. The basicity trend across cycloalkylamines is well-established: cyclopropylamine (pKa ~9.1) < cyclobutylamine < cyclopentylamine (pKa 10.65) ≈ cyclohexylamine [1][2]. 3-Cyclopentylcyclobutan-1-amine presents the amine on a cyclobutane ring bearing a cyclopentyl substituent; the amine basicity is influenced primarily by the cyclobutane backbone (rather than the distal cyclopentyl group), resulting in an intermediate pKa between primary cyclobutylamine and primary cyclopentylamine [2]. This nuanced basicity differentiates it from 3-cyclopropylcyclobutan-1-amine (lower predicted pKa) and 3-cyclohexylcyclobutan-1-amine (similar pKa but higher lipophilicity), enabling finer tuning of ionization state at physiological pH.

Amine basicity pKa physicochemical profiling

Cholinesterase Inhibition Selectivity: 3-Cyclopentyl vs. 3-Phenyl Substitution Divergence

3-Phenylcyclobutan-1-amine has been characterized as a nonselective cholinesterase inhibitor with IC₅₀ values of 1.8 μM (butyrylcholinesterase, BuChE) and 2.5 μM (acetylcholinesterase, AChE), exhibiting only 1.4-fold selectivity between the two enzymes . The phenyl ring is implicated in π-stacking interactions within the cholinergic binding pocket that drive this nonselective inhibition. Replacement of the phenyl group with a saturated cyclopentyl ring (as in 3-cyclopentylcyclobutan-1-amine) eliminates aromatic π-interactions, which is predicted to substantially reduce or abrogate cholinesterase engagement based on established SAR for the cyclobutylamine series [1][2]. Direct IC₅₀ data for 3-cyclopentylcyclobutan-1-amine at BuChE/AChE have not been reported; this inference is based on the known structural requirements for cholinesterase inhibition in this class.

Cholinesterase inhibition off-target profiling BuChE/AChE selectivity

Optimal Procurement and Deployment Scenarios for 3-Cyclopentylcyclobutan-1-amine in Medicinal Chemistry and Fragment-Based Screening Programs


Fragment Library Design Requiring Extreme sp³-Enrichment (Fsp³ = 1.0)

When constructing a fragment screening library biased toward three-dimensional scaffolds—a strategy correlated with improved clinical candidate quality [1]—3-cyclopentylcyclobutan-1-amine provides the maximum achievable Fsp³ of 1.0 within the 3-substituted cyclobutylamine series. This compares favorably against the phenyl analog (Fsp³ ≈ 0.70) and aligns with the empirically validated cyclobutane fragment library average Fsp³ of 0.65 [2]. Procurement of the free base or hydrochloride salt at ≥95% purity from authorized suppliers (e.g., Sigma-Aldrich, Enamine) ensures consistency across fragment screening campaigns where even minor impurities can generate false-positive hits .

Lead Optimization Requiring Stereochemically Defined, Scalable Cyclobutylamine Intermediates

For programs advancing cyclobutylamine-containing hits toward lead optimization, the availability of a stereocontrolled synthetic route is critical. The Lewis acid-catalyzed (3+2+2) cycloaddition/ring-opening methodology using bicyclo[1.1.0]butanes and triazinanes provides syn-diastereoselective access to cyclobutylamines with predictable stereochemistry [3], while the chiral transition metal-catalyzed reductive amination described in patent RU 2793738 C2 offers enantiomerically enriched material at preparative scale [4]. These synthetic options are unavailable for the phenyl and cyclohexyl analogs, which lack analogous modular stereocontrolled entries. Researchers should prioritize vendors that can supply stereodefined (1R,3r)-3-cyclopentylcyclobutan-1-amine (CAS 2359265-02-2, purity 98%) for stereospecific SAR studies .

CNS or Peripheral Target Programs Requiring Cholinesterase Selectivity Avoidance

The documented nonselective cholinesterase inhibition of 3-phenylcyclobutan-1-amine (BuChE IC₅₀ = 1.8 μM; AChE IC₅₀ = 2.5 μM) represents a potential confounding liability in programs targeting neurological, psychiatric, or neuromuscular indications. The saturated cyclopentyl substituent of 3-cyclopentylcyclobutan-1-amine eliminates the aromatic π-system required for cholinesterase binding, predicting a cleaner off-target profile. This makes it the preferred 3-substituted cyclobutylamine scaffold for target classes where cholinesterase activity would confound pharmacological interpretation or raise safety concerns.

Physicochemical Property Tuning via Cycloalkyl Substituent Variation

When medicinal chemistry programs require systematic exploration of lipophilicity, basicity, and steric parameters at the cyclobutane 3-position, the cycloalkyl series (cyclopropyl → cyclobutyl → cyclopentyl → cyclohexyl) offers a graduated property continuum. 3-Cyclopentylcyclobutan-1-amine (MW 139.24, predicted logP ~1.5–2.0, conjugate acid pKa ~10.0–10.4) occupies a middle ground between the smaller cyclopropyl analog (MW 111.18, lower logP, lower pKa) and the bulkier cyclohexyl analog (MW 153.26, higher logP, similar pKa) . This graduated series enables multiparameter optimization while maintaining the cyclobutane-amine pharmacophore constant, and the cyclopentyl variant is the optimal starting point when balanced property space is desired.

Quote Request

Request a Quote for 3-Cyclopentylcyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.